molecular formula C10H12N2O2 B14597834 N-(2-beta-Alanylphenyl)formamide CAS No. 60171-74-6

N-(2-beta-Alanylphenyl)formamide

Cat. No.: B14597834
CAS No.: 60171-74-6
M. Wt: 192.21 g/mol
InChI Key: PTKDPGNUQFJEHG-UHFFFAOYSA-N
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Description

N-(2-beta-Alanylphenyl)formamide is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-beta-Alanylphenyl)formamide can be achieved through several methods. One common approach involves the reductive amination of carbonyl compounds, such as aldehydes or ketones, with formamide as the nitrogen donor and reducing agent. This reaction typically requires high temperatures, often between 120°C and 165°C . Another method involves the direct synthesis of N-formamides by integrating reductive amination of ketones and aldehydes with CO₂ fixation in the presence of a metal-organic framework supported ruthenium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and efficiency. The use of multifunctional porous catalysts and sustainable synthesis routes, such as those involving CO₂ utilization, are of particular interest for industrial applications .

Mechanism of Action

The mechanism of action of N-(2-beta-Alanylphenyl)formamide involves its ability to act as a nitrogen donor in reductive amination reactions. The compound undergoes nucleophilic attack on carbonyl compounds, leading to the formation of amines. This process involves the formation of an intermediate N-formyl derivative, which is then reduced to the final amine product .

Comparison with Similar Compounds

Properties

CAS No.

60171-74-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[2-(3-aminopropanoyl)phenyl]formamide

InChI

InChI=1S/C10H12N2O2/c11-6-5-10(14)8-3-1-2-4-9(8)12-7-13/h1-4,7H,5-6,11H2,(H,12,13)

InChI Key

PTKDPGNUQFJEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)NC=O

Origin of Product

United States

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